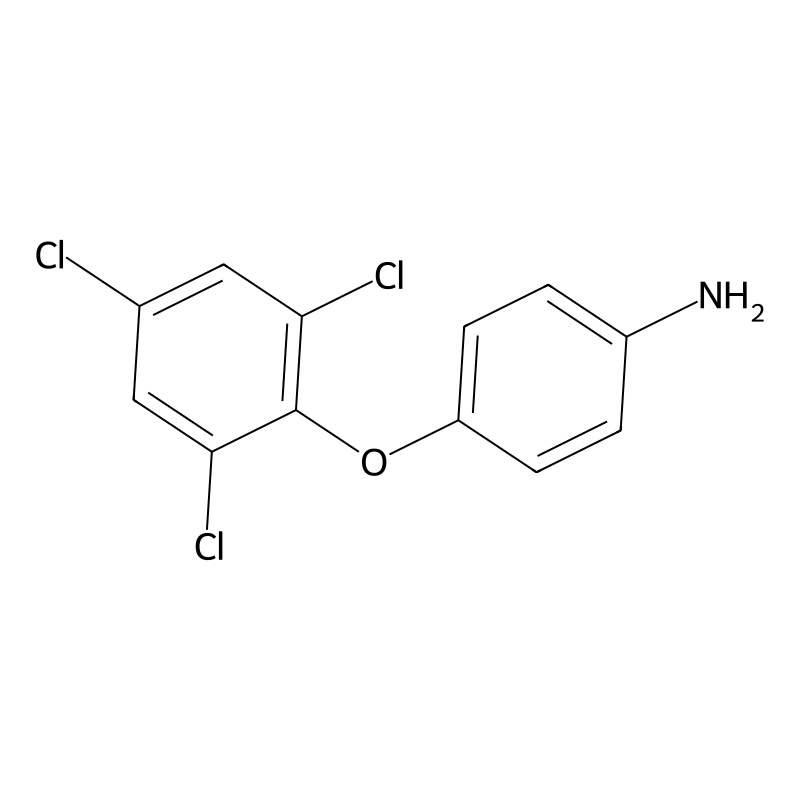

4-(2,4,6-trichlorophenoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identification:

- 2,4,6-Trichlorophenyl-4'-aminophenyl ether is listed in various scientific databases like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2005- [updated 2024-Apr-09]. CID=33473. Available from: ], with a CAS registry number of 26306-61-6.

Potential Research Areas:

- The presence of both a chlorinated phenyl ring and an amine group suggests potential areas of investigation. Chlorinated aromatic compounds can exhibit various biological activities, while aromatic amines can play a role in medicinal chemistry. However, specific research on this particular molecule is not documented in publicly available sources.

4-(2,4,6-trichlorophenoxy)aniline is an organic compound characterized by the presence of a trichlorophenoxy group attached to an aniline moiety. Its chemical formula is C₁₂H₈Cl₃N₁O, and it features a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, linked through an ether bond to another phenyl group containing an amino (-NH₂) functional group. This compound belongs to a class of chemicals known for their applications in herbicides and other agrochemicals due to their structural properties that enhance biological activity.

The chemical behavior of 4-(2,4,6-trichlorophenoxy)aniline can be explored through various reactions:

- Electrophilic Substitution: The presence of chlorine atoms makes the aromatic ring susceptible to electrophilic substitution reactions, allowing for further derivatization.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Degradation Pathways: Under UV light or in the presence of specific catalysts, this compound can undergo photodegradation, leading to various by-products that may exhibit different biological activities .

4-(2,4,6-trichlorophenoxy)aniline has demonstrated significant biological activity, particularly in agricultural contexts. Its structural similarity to other herbicides suggests potential herbicidal properties. Studies indicate that compounds with similar structures can inhibit specific enzymes involved in plant growth and development . Additionally, some derivatives have shown inhibitory effects on succinate-cytochrome c reductase, an important enzyme in cellular respiration .

The synthesis of 4-(2,4,6-trichlorophenoxy)aniline can be achieved through several methods:

- Direct Chlorination: Aniline can be chlorinated using chlorine gas in an organic solvent like carbon tetrachloride to introduce chlorine substituents at the ortho and para positions.

- Coupling Reactions: The compound can also be synthesized via coupling reactions between 2,4,6-trichlorophenol and aniline under basic conditions .

- Phase-Transfer Catalysis: Utilizing phase-transfer catalysts can enhance yields and reaction rates when synthesizing derivatives of this compound .

4-(2,4,6-trichlorophenoxy)aniline finds applications primarily in:

- Agriculture: As a potential herbicide or as an intermediate in the synthesis of more complex agrochemicals.

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting specific biological pathways .

- Chemical Intermediates: Used in the production of dyes and pigments owing to its stable aromatic structure.

Studies on the interactions of 4-(2,4,6-trichlorophenoxy)aniline with biological systems have highlighted its potential toxicity and environmental impact. Research indicates that exposure to this compound can lead to adverse effects on aquatic life and may bioaccumulate in organisms . Furthermore, interaction studies have shown that its derivatives can modulate biochemical pathways related to oxidative stress and cellular signaling.

Several compounds share structural similarities with 4-(2,4,6-trichlorophenoxy)aniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid | Contains a phenoxy group with two chlorine atoms | Widely used as a herbicide |

| 2,4-Dichloroaniline | Aniline with two chlorine substituents | Used as a precursor for dyes |

| 3-Chloro-4-(2,4-dichlorophenoxy)aniline | Similar structure with additional chlorination | Potentially enhanced herbicidal activity |

| 3-Fluoro-4-(2,4,6-trichlorophenoxy)aniline | Fluorine substitution instead of chlorine | May exhibit different biological activities |

The uniqueness of 4-(2,4,6-trichlorophenoxy)aniline lies in its specific arrangement of chlorine substituents which influences its reactivity and biological activity compared to other similar compounds. This structural specificity may result in varied interactions within biochemical pathways and differing efficacy as an agrochemical agent.

Molecular Structure and Conformation

Structural Formula and Representation

4-(2,4,6-trichlorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₈Cl₃NO and a molecular weight of 288.55-288.6 grams per mole [2] [8]. The compound features a phenyl ring substituted with three chlorine atoms at the 2, 4, and 6 positions, linked through an ether bond to another phenyl group containing an amino functional group . The structural representation shows the characteristic ether linkage connecting a 2,4,6-trichlorophenyl group to a 4-aminophenyl group [3] [5].

The compound is registered under Chemical Abstracts Service number 26306-61-6 and possesses the IUPAC name 4-(2,4,6-trichlorophenoxy)aniline [2] [3]. The canonical SMILES notation for this compound is C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl, which provides a systematic representation of its molecular connectivity [5].

Crystallographic Analysis

The crystallographic structure of 4-(2,4,6-trichlorophenoxy)aniline exhibits non-planar geometry due to the presence of the ether bridge connecting the two aromatic rings [34] [35]. Similar phenoxyaniline derivatives demonstrate dihedral angles between aromatic rings ranging from approximately 71° to 72°, indicating significant deviation from planarity [34] [35]. This non-coplanar arrangement is a characteristic feature of phenoxy compounds where steric interactions between substituents influence the overall molecular conformation [34].

The torsion angle around the ether linkage typically adopts a syn-periplanar conformation, as evidenced by related phenoxyaniline structures [34] [35]. The presence of three chlorine substituents on one aromatic ring creates additional steric constraints that may influence the preferred conformational arrangements in the solid state [34].

Bond Angles and Molecular Geometry

The molecular geometry of 4-(2,4,6-trichlorophenoxy)aniline is characterized by specific bond angles that reflect the hybridization states of the constituent atoms [39]. The ether oxygen atom connecting the two aromatic rings exhibits approximately tetrahedral geometry with a C-O-C bond angle expected to be around 118-120° [27]. This angle represents a compromise between the ideal tetrahedral angle and the constraints imposed by the aromatic ring systems [27].

The amino group in the aniline portion of the molecule displays geometry intermediate between sp² and sp³ hybridization [7] [39]. The H-N-H bond angle in aniline derivatives typically measures approximately 113°, which falls between the ideal tetrahedral angle of 109.5° and the planar angle of 120° [7]. This intermediate value reflects the partial conjugation of the nitrogen lone pair with the aromatic π-system [7] [39].

The aromatic carbon atoms maintain their characteristic sp² hybridization with bond angles approximating 120° around each carbon center [27] [30]. The presence of chlorine substituents introduces minimal distortion to these angles due to the similar electronegativity and size considerations compared to hydrogen [27].

Physical Properties

Physical State and Appearance

4-(2,4,6-trichlorophenoxy)aniline exists as a solid under standard temperature and pressure conditions [8]. The compound's physical state is consistent with its molecular weight and the presence of multiple chlorine substituents, which increase intermolecular forces and elevate the melting point relative to unsubstituted analogs [8].

Melting and Boiling Points

The boiling point of 4-(2,4,6-trichlorophenoxy)aniline has been determined to be 369.2°C at 760 millimeters of mercury [8]. This elevated boiling point reflects the compound's molecular weight and the presence of multiple chlorine atoms, which increase intermolecular van der Waals interactions [8]. For comparison, related trichloroaniline compounds exhibit melting points in the range of 78.5°C to 95°C, though direct melting point data for the target compound was not readily available in the literature [9] [14].

The flash point of the compound is reported as 177.1°C, indicating the temperature at which the compound produces sufficient vapor to form an ignitable mixture with air [8]. This relatively high flash point is consistent with the compound's low volatility and thermal stability [8].

Solubility Profile

The solubility characteristics of 4-(2,4,6-trichlorophenoxy)aniline are influenced by its molecular structure, which contains both polar and nonpolar regions [8]. The compound exhibits limited water solubility due to the predominance of aromatic and halogenated regions, which reduce its affinity for polar solvents [8]. Related phenoxyaniline compounds demonstrate slight solubility in chloroform and methanol, suggesting similar behavior for the trichlorinated derivative [32].

The presence of the amino group provides some capacity for hydrogen bonding, which may enhance solubility in protic solvents compared to completely nonpolar compounds [40]. However, the multiple chlorine substituents significantly increase the hydrophobic character of the molecule [8].

Density and Refractive Index

The density of 4-(2,4,6-trichlorophenoxy)aniline is reported as 1.456 grams per cubic centimeter [8]. This relatively high density reflects the presence of three chlorine atoms, which have significantly higher atomic mass compared to hydrogen [8]. The density value is consistent with other chlorinated aromatic compounds and contributes to the compound's physical handling characteristics [8].

The refractive index of the compound is 1.642, indicating its optical density and light-bending properties [8]. This value is typical for aromatic compounds containing multiple halogen substituents and reflects the compound's molecular polarizability [8]. The refractive index provides useful information for analytical identification and purity assessment [8].

| Property | Value | Units |

|---|---|---|

| Density | 1.456 | g/cm³ |

| Refractive Index | 1.642 | - |

| Boiling Point | 369.2 | °C at 760 mmHg |

| Flash Point | 177.1 | °C |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy of 4-(2,4,6-trichlorophenoxy)aniline would be expected to exhibit characteristic signals corresponding to the aromatic protons and the amino group protons [18]. The trichlorophenyl ring would display a simplified aromatic proton pattern due to the symmetrical substitution at positions 2, 4, and 6, resulting in a single aromatic proton signal for the equivalent protons at positions 3 and 5 [18].

The aniline portion of the molecule would contribute two distinct aromatic proton signals corresponding to the protons ortho and meta to the amino group [18]. The amino group protons would appear as a broad signal, typically in the range of 3.5-5.0 parts per million, with the exact position dependent on the degree of hydrogen bonding and exchange conditions [18].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the various carbon environments, including the ether carbon, aromatic carbons bearing chlorine substituents, and the carbon bearing the amino group [18]. The chemical shifts would reflect the electronic effects of the chlorine substituents and the amino group on the aromatic ring systems [18].

Infrared and Raman Spectroscopy

The infrared spectrum of 4-(2,4,6-trichlorophenoxy)aniline would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule [40] [43]. The amino group would produce two distinct N-H stretching vibrations in the region of 3200-3500 cm⁻¹, representing the symmetric and antisymmetric stretching modes of the primary amine [40] [43].

The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the region of 1450-1600 cm⁻¹ [40]. The C-O stretching vibration of the ether linkage would contribute a band in the region of 1000-1300 cm⁻¹ [40].

The presence of chlorine substituents would influence the fingerprint region of the spectrum, particularly affecting the out-of-plane bending vibrations of the aromatic C-H bonds [40] [41]. The N-H bending vibration would appear around 1550-1650 cm⁻¹, which could potentially overlap with aromatic C=C stretching vibrations [40] [43].

Raman spectroscopy would complement infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving the aromatic ring systems and the C-Cl bonds [42]. The symmetrical nature of the trichlorophenyl substitution would result in characteristic Raman active modes [42].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-(2,4,6-trichlorophenoxy)aniline would reveal a molecular ion peak at mass-to-charge ratio 288-290, reflecting the isotopic distribution of the three chlorine atoms [20] [22]. The exact mass of 286.967 would correspond to the species containing three ³⁵Cl isotopes [8].

Characteristic fragmentation patterns would include the loss of chlorine atoms from the molecular ion, producing fragments at mass-to-charge ratios corresponding to the sequential loss of 35 mass units [20] [22]. The ether bond represents a potential site for fragmentation, potentially producing fragments corresponding to the trichlorophenyl cation and the aminophenyl radical [20] [22].

The amino group could undergo characteristic fragmentation, including the loss of ammonia (17 mass units) or the formation of an iminium ion [20] [22]. The aromatic rings would contribute to the stability of various fragment ions through resonance stabilization [20] [22].

The isotopic pattern would be particularly complex due to the presence of three chlorine atoms, with the molecular ion cluster spanning approximately 6 mass units and exhibiting a characteristic intensity distribution [20] [22].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of 4-(2,4,6-trichlorophenoxy)aniline would exhibit absorption bands characteristic of the aromatic chromophores present in the molecule [23] [25]. The aniline moiety would contribute strong absorption in the ultraviolet region, typically around 280-290 nanometers, corresponding to π→π* transitions of the aromatic system [23] [25].

The presence of the amino group as an electron-donating substituent would result in bathochromic shifts compared to unsubstituted benzene, extending the absorption into the near-ultraviolet region [23] [25]. The chlorine substituents, acting as electron-withdrawing groups, would partially counteract this effect and influence the overall electronic transitions [23] [25].

The ether linkage connecting the two aromatic rings could facilitate some degree of electronic communication between the rings, potentially resulting in charge transfer transitions [23] [25]. The extent of this communication would depend on the conformational arrangement of the molecule in solution [23] [25].

The molar absorptivity values would reflect the strength of the electronic transitions, with π→π* transitions typically exhibiting high extinction coefficients [23] [25]. The exact wavelengths and intensities would be influenced by the solvent environment and the specific conformational preferences of the molecule [23] [25].

Thermodynamic Properties

Vapor Pressure Characteristics

The vapor pressure of 4-(2,4,6-trichlorophenoxy)aniline at 25°C is reported as 1.21 × 10⁻⁵ millimeters of mercury [8]. This extremely low vapor pressure indicates that the compound has minimal volatility under ambient conditions [8]. The low volatility is consistent with the compound's high molecular weight and the presence of multiple chlorine substituents, which increase intermolecular forces [8].

The temperature dependence of vapor pressure would follow the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [16]. The compound's vapor pressure characteristics are important for understanding its environmental fate and potential for atmospheric transport [8].

Heat Capacity and Enthalpy Values

Specific heat capacity and enthalpy values for 4-(2,4,6-trichlorophenoxy)aniline are not readily available in the literature, but can be estimated based on group contribution methods and comparison with structurally similar compounds [26]. The heat capacity would be expected to increase with temperature due to the increasing population of vibrational energy levels [26].

The enthalpy of vaporization would be substantial, reflecting the strong intermolecular forces present in the liquid phase [26]. This property would be directly related to the compound's boiling point and vapor pressure characteristics [26]. The enthalpy of fusion would depend on the crystalline packing efficiency and the strength of intermolecular interactions in the solid state [26].

Partition Coefficients

The logarithm of the octanol-water partition coefficient (log P) for 4-(2,4,6-trichlorophenoxy)aniline is reported as 5.60250 [8]. This high value indicates that the compound is strongly lipophilic and would preferentially partition into organic phases rather than aqueous phases [8]. The high log P value reflects the predominance of hydrophobic aromatic and chlorinated regions in the molecule [8].

The partition coefficient is a critical parameter for understanding the compound's bioaccumulation potential and environmental distribution [8]. The polar surface area of 35.25 square angstroms provides additional insight into the compound's polarity and potential for hydrogen bonding interactions [8].

| Thermodynamic Property | Value | Units |

|---|---|---|

| Vapor Pressure (25°C) | 1.21 × 10⁻⁵ | mmHg |

| Log P (octanol-water) | 5.60250 | - |

| Polar Surface Area | 35.25 | Ų |

| Exact Mass | 286.967 | g/mol |